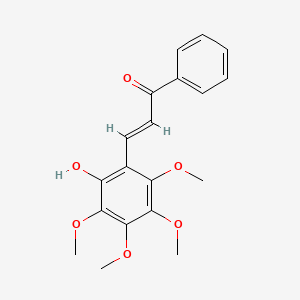

2-Hydroxy-3,4,5,6-tetramethoxychalcone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(E)-3-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-22-16-13(10-11-14(20)12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHFCYYMOLJMDZ-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1C=CC(=O)C2=CC=CC=C2)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1/C=C/C(=O)C2=CC=CC=C2)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-3,4,5,6-tetramethoxychalcone

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological activities of 2-Hydroxy-3,4,5,6-tetramethoxychalcone. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

This compound is a natural product that can be isolated from the herbs of Fissistigma bracteolatum[1]. It belongs to the chalcone class of flavonoids, which are known for their diverse biological activities. The physicochemical properties of this specific isomer are summarized in the table below. It is important to note that while some experimental data is available, many properties are predicted and should be confirmed through empirical testing.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₆ | --- |

| Molecular Weight | 344.36 g/mol | --- |

| CAS Number | 219298-74-5 | --- |

| Appearance | Solid (Predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | 532.7±50.0 °C at 760 mmHg (Predicted) | |

| Density | 1.2±0.1 g/cm³ (Predicted) | |

| pKa | Not available | --- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| XLogP3 | 3.4 (Predicted) |

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved via the Claisen-Schmidt condensation reaction. This general method for chalcone synthesis involves the base-catalyzed reaction of an appropriate acetophenone with a benzaldehyde. For the synthesis of this specific chalcone, the key precursors would be 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone and benzaldehyde.

Synthesis of the Precursor 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone:

This precursor can be synthesized by the partial demethylation of 2,3,4,5,6-pentamethoxyacetophenone. The reaction can be carried out using boron trichloride in dichloromethane at low temperatures (-78 to -15 °C) to achieve regioselective demethylation at the 2-position[2].

Claisen-Schmidt Condensation Protocol:

-

Reactant Preparation: Dissolve equimolar quantities of 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone and benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Initiation: Cool the mixture in an ice bath. Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture.

-

Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compound. The ¹H NMR spectrum of chalcones typically shows characteristic doublets for the α- and β-protons of the enone system with a coupling constant of around 15-16 Hz, indicating a trans configuration. The signals for the aromatic protons and methoxy groups will also be present in their respective regions.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (around 3400 cm⁻¹), the conjugated carbonyl group (around 1640 cm⁻¹), and the aromatic C=C bonds (around 1600-1450 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of tetramethoxychalcones has been investigated for various pharmacological effects, including anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Several tetramethoxychalcone derivatives have been shown to possess anti-inflammatory properties. For instance, 2',4-dihydroxy-3',4',6'-trimethoxychalcone has been found to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated macrophages. This inhibition is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1].

The proposed mechanism involves the inhibition of IκB kinase (IKK) activation, which prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus. Additionally, the phosphorylation of p38 MAPK is repressed.

Anticancer Activity

Chalcones are well-documented as potential anticancer agents. Studies on 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues have demonstrated their ability to inhibit Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in cancer cell proliferation, survival, and inflammation[3][4]. The inhibition of NF-κB signaling can lead to the suppression of tumor growth.

Another potential mechanism for the anticancer activity of chalcones is the induction of apoptosis through the generation of reactive oxygen species (ROS). The accumulation of ROS can lead to cellular stress and trigger programmed cell death.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound is depicted below. This workflow starts from the synthesis and purification of the compound, followed by its characterization and subsequent biological evaluation.

Disclaimer: This document is intended for informational purposes for a research audience. The biological activities and signaling pathways described are based on studies of related compounds and represent potential areas of investigation for this compound. Further experimental validation is required to confirm these properties for this specific molecule.

References

- 1. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 3. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone: Spectroscopic Data and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone. The information presented is intended to support research and development activities in medicinal chemistry and related fields where chalcones are of significant interest.

Spectroscopic Data

The structural elucidation of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, both ¹H and ¹³C NMR data are crucial for confirming its structure.

¹H NMR (Proton NMR) Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (vinylic) | 7.15 - 8.23 | Doublet | 15 - 16 |

| H-β (vinylic) | 7.45 - 8.07 | Doublet | 15 - 16 |

| Aromatic Protons (Ring B) | 6.80 - 7.80 | Multiplet | - |

| Aromatic Protons (Ring A) | 6.10 - 6.50 | Multiplet | - |

| Methoxy Protons (-OCH₃) | 3.70 - 4.10 | Singlet | - |

| Hydroxyl Proton (-OH) | 10.41 - 13.23 | Singlet | - |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The table below outlines the expected chemical shifts for the carbon atoms in 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 186.6 - 196.8 |

| C-α (vinylic) | 116.1 - 128.1 |

| C-β (vinylic) | 136.9 - 145.4 |

| Aromatic Carbons | 90.0 - 165.0 |

| Methoxy Carbons (-OCH₃) | 55.0 - 65.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone are detailed in the following table.

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H stretch (intramolecular H-bond) | 3200 - 3500 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (vinylic) | 3010 - 3095 |

| C=O stretch (α,β-unsaturated ketone) | 1635 - 1685 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (aryl ether) | 1200 - 1275 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

GC-MS Data

Gas Chromatography-Mass Spectrometry (GC-MS) of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone reveals a molecular ion peak corresponding to its molecular weight.

| Ion | m/z |

| [M]⁺ | 344 |

MS-MS (Tandem Mass Spectrometry) Data

Tandem mass spectrometry provides further structural information through fragmentation analysis.

| Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| [M+H]⁺ (345.1333) | 327.2, 191.1, 181.3 |

| [M-H]⁻ (343.1187) | 328, 315.1, 313 |

Experimental Protocols

The synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is typically achieved through a Claisen-Schmidt condensation reaction.

Synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone

This protocol describes the base-catalyzed condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde.

Materials:

-

2'-hydroxy-4',6'-dimethoxyacetophenone

-

3,4-dimethoxybenzaldehyde

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a concentrated aqueous solution of potassium hydroxide or sodium hydroxide dropwise to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the solution is neutral or slightly acidic.

-

The precipitated solid product is collected by vacuum filtration and washed with cold distilled water until the washings are neutral.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.

An In-depth Technical Guide to 2'-Hydroxy-3,4,5,6-tetramethoxychalcone: Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Hydroxy-3,4,5,6-tetramethoxychalcone, a natural product belonging to the chalcone subclass of flavonoids. This document details its discovery and natural occurrence, outlines a generalized protocol for its isolation from its natural source, and provides a standard synthetic route for its laboratory preparation. Furthermore, this guide summarizes its physicochemical properties and spectroscopic data. While direct studies on the biological activity and specific signaling pathways of this particular chalcone are limited in publicly accessible literature, this guide discusses the known activities of structurally related compounds to infer its potential therapeutic applications and mechanisms of action. This document is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound.

Discovery and Natural Occurrence

2'-Hydroxy-3,4,5,6-tetramethoxychalcone has been identified as a natural product isolated from the herbs of Fissistigma bracteolatum[1]. The genus Fissistigma is known to be a source of various chalconoids[2]. While the initial discovery and characterization of this specific chalcone are attributed to studies on Fissistigma bracteolatum, the compound is one of several chalconoids identified from this plant[1][2].

Physicochemical Properties

The fundamental physicochemical properties of 2'-Hydroxy-3,4,5,6-tetramethoxychalcone are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₆ | [1] |

| Molecular Weight | 344.36 g/mol | [1] |

| Appearance | Inferred to be a colored solid | General chalcone properties |

| CAS Number | Not available |

Spectroscopic Data

Detailed spectroscopic data for 2'-Hydroxy-3,4,5,6-tetramethoxychalcone is not extensively available in the public domain. The following tables provide a template for the expected spectroscopic characteristics based on its chemical structure and data from isomeric and related chalcones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H-NMR | ¹³C-NMR |

| Data not available in searched literature | Data not available in searched literature |

Mass Spectrometry (MS)

| Technique | Expected m/z |

| ESI-MS [M+H]⁺ | 345.1333 |

| ESI-MS [M-H]⁻ | 343.1187 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

| IR (cm⁻¹) | UV-Vis λmax (nm) |

| Data not available in searched literature | Data not available in searched literature |

Experimental Protocols

Isolation from Natural Sources

A specific, detailed protocol for the isolation of 2'-Hydroxy-3,4,5,6-tetramethoxychalcone from Fissistigma bracteolatum is not available in the reviewed literature. However, a general methodology for the isolation of chalcones from plant materials can be described as follows.

Experimental Workflow for Chalcone Isolation

Caption: A generalized workflow for the isolation of chalcones from plant sources.

Protocol:

-

Extraction: The dried and powdered plant material (e.g., leaves of Fissistigma bracteolatum) is subjected to extraction with a suitable organic solvent such as methanol, ethanol, or ethyl acetate at room temperature or under reflux.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the target chalcone is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Purification: Fractions containing the compound of interest, as monitored by thin-layer chromatography (TLC), are combined and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure 2'-Hydroxy-3,4,5,6-tetramethoxychalcone.

-

Structure Elucidation: The structure of the isolated pure compound is then confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, mass spectrometry, IR, and UV-Vis spectroscopy.

Chemical Synthesis

The synthesis of 2'-hydroxychalcones is commonly achieved through the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with a benzaldehyde. For the synthesis of 2'-Hydroxy-3,4,5,6-tetramethoxychalcone, the likely precursors would be 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone and benzaldehyde.

Claisen-Schmidt Condensation for Chalcone Synthesis

Caption: The synthetic pathway for 2'-hydroxychalcones via Claisen-Schmidt condensation.

Protocol:

-

Reactant Preparation: Equimolar amounts of 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone and benzaldehyde are dissolved in a suitable alcohol solvent such as ethanol or methanol in a round-bottom flask.

-

Reaction Initiation: The solution is cooled in an ice bath, and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added dropwise with constant stirring.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or under reflux for a specified period (typically 4-24 hours). The progress of the reaction is monitored by TLC.

-

Product Precipitation: Upon completion, the reaction mixture is poured into a beaker of crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Biological Activity and Signaling Pathways (Inferred)

Direct experimental data on the biological activities and the specific signaling pathways modulated by 2'-Hydroxy-3,4,5,6-tetramethoxychalcone are not available in the reviewed scientific literature. However, based on the known activities of other structurally similar tetramethoxy- and hydroxy-substituted chalcones, it is plausible that this compound may exhibit anticancer and anti-inflammatory properties.

For instance, a related isomer, 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, has been reported to exhibit anticancer activity against MCF7 breast cancer cells and to be an inhibitor of the breast cancer resistance protein (BCRP)[3]. Other hydroxychalcones have been shown to possess anti-inflammatory effects through the inhibition of key signaling pathways.

Hypothetical Signaling Pathway Inhibition by 2'-Hydroxy-3,4,5,6-tetramethoxychalcone

Caption: A hypothetical model of the anti-inflammatory mechanism of action.

Disclaimer: The signaling pathway diagram presented above is hypothetical and based on the known mechanisms of other structurally related chalcones. There is currently no direct experimental evidence to confirm that 2'-Hydroxy-3,4,5,6-tetramethoxychalcone inhibits the MAPK and NF-κB pathways. Further research is required to elucidate the precise molecular targets and mechanisms of action of this specific compound.

Conclusion and Future Directions

2'-Hydroxy-3,4,5,6-tetramethoxychalcone is a naturally occurring chalcone with potential for further scientific investigation. While its discovery and natural source have been identified, there is a significant gap in the publicly available literature regarding its detailed biological activities and mechanism of action. Future research should focus on:

-

Re-isolation and Full Characterization: A comprehensive spectroscopic and crystallographic analysis of the pure compound is necessary.

-

Biological Screening: The compound should be screened against a panel of cancer cell lines and in various anti-inflammatory and other relevant bioassays.

-

Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to identify its molecular targets and delineate the signaling pathways it modulates will be crucial.

-

Synthetic Optimization: The development of an efficient and scalable synthetic route will be important for producing sufficient quantities for extensive preclinical studies.

This technical guide serves as a starting point for researchers to build upon and unlock the full therapeutic potential of 2'-Hydroxy-3,4,5,6-tetramethoxychalcone.

References

In Silico Prediction of 2-Hydroxy-3,4,5,6-tetramethoxychalcone Bioactivity: A Technical Guide and Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. 2-Hydroxy-3,4,5,6-tetramethoxychalcone is a specific methoxy-substituted chalcone with potential therapeutic applications. While comprehensive experimental data on this particular molecule is emerging, in silico predictive models offer a powerful and cost-effective approach to hypothesize its bioactivity, guide experimental design, and accelerate the drug discovery process. This technical guide provides a framework for the in silico prediction of the bioactivity of this compound, drawing upon established methodologies and data from structurally similar chalcone analogs. The primary focus of this predictive analysis is on its potential anticancer and anti-inflammatory properties.

Predicted Bioactivities and Molecular Targets

Based on the known bioactivities of structurally related hydroxy and methoxy-substituted chalcones, this compound is predicted to exhibit significant anticancer and anti-inflammatory effects. In silico molecular docking simulations are instrumental in predicting the binding affinity of a ligand to a protein target, providing insights into potential mechanisms of action.

Table 1: Predicted Molecular Targets and In Silico Binding Affinities (Hypothetical)

| Target Protein | PDB ID | Predicted Bioactivity | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| NF-κB p50/p65 | 1VKX | Anti-inflammatory | -8.5 to -10.0 | Arg57, Cys59, Glu63 |

| COX-2 | 5KIR | Anti-inflammatory | -7.5 to -9.0 | Arg120, Tyr355, Ser530 |

| PI3Kγ | 1E8X | Anticancer | -8.0 to -9.5 | Val882, Lys833, Asp964 |

| Akt1 | 1UNQ | Anticancer | -7.0 to -8.5 | Lys179, Glu236, Asp292 |

| MEK1 | 1S9J | Anticancer | -7.5 to -9.0 | Lys97, Ser212, Asp208 |

| EGFR Tyrosine Kinase | 1M17 | Anticancer | -8.0 to -10.0 | Met769, Ala719, Lys721 |

Note: The binding affinities and interacting residues are hypothetical and would require confirmation through actual molecular docking studies.

In Silico ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its clinical success. In silico tools can predict these properties early in the drug discovery pipeline, helping to identify compounds with favorable pharmacokinetic profiles.

Table 2: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | Moderate to High | Good intestinal permeability |

| P-glycoprotein Substrate | No | Low risk of efflux-mediated resistance |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |

| Plasma Protein Binding | High (>90%) | Potential for longer duration of action |

| Metabolism | ||

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Likely | Potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Unlikely | Low probability of renal excretion-related issues |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

| Hepatotoxicity | Moderate risk | Requires further experimental evaluation |

Note: These predictions are based on computational models and require experimental validation.

Experimental Protocols for Bioactivity Validation

The following protocols describe standard in vitro assays to validate the predicted anticancer and anti-inflammatory activities of this compound.

Cell Viability (MTT) Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Nitric Oxide (NO) Assay for Anti-inflammatory Activity

Objective: To assess the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB, MAPK, and PI3K/Akt signaling pathways.

Materials:

-

Cell lines (e.g., cancer cells for anticancer pathways, macrophages for inflammatory pathways)

-

This compound

-

Appropriate stimulants (e.g., TNF-α for NF-κB, EGF for MAPK/PI3K)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound and/or stimulant for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.

Visualizations: Workflows and Signaling Pathways

To facilitate a deeper understanding of the proposed in silico and experimental methodologies, as well as the predicted molecular interactions, the following diagrams are provided.

Caption: In Silico Prediction and Experimental Validation Workflow.

Caption: Predicted Inhibition of the NF-κB Signaling Pathway.

Caption: Predicted Inhibition of MAPK and PI3K/Akt Pathways.

Conclusion

This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, focusing on its potential as an anticancer and anti-inflammatory agent. The proposed workflow, integrating molecular docking, ADMET prediction, and subsequent experimental validation, provides a robust framework for its evaluation as a novel therapeutic candidate. The provided diagrams and protocols are intended to serve as a practical resource for researchers in the field of drug discovery and development. While the predictions presented here are based on data from structurally related compounds, they establish a strong rationale for further investigation into the therapeutic potential of this specific chalcone derivative.

The Physicochemical Landscape of Tetramethoxychalcones: A Deep Dive into Lipophilicity and Solubility

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of aromatic ketones, form the backbone of many biologically active compounds. Their therapeutic potential is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. Among these, lipophilicity and solubility are paramount. This technical guide provides an in-depth analysis of these critical parameters for a specific subset of these molecules: tetramethoxychalcones. Understanding the interplay between the substitution pattern of the four methoxy groups and the resulting physicochemical characteristics is crucial for the rational design of novel drug candidates.

Quantitative Analysis of Lipophilicity and Solubility Parameters

The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (log P), is a key determinant of its ability to cross biological membranes. The Hansen Solubility Parameters (HSP) provide a more nuanced understanding of solubility by dissecting the cohesive energy of a molecule into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

Due to the limited availability of comprehensive experimental data for a complete series of tetramethoxychalcone isomers, this guide presents a combination of experimentally derived and computationally predicted values to offer a comparative overview.

Table 1: Lipophilicity (log P) of Selected Tetramethoxychalcone Isomers

| Compound | Isomer | Experimental log P (Method) | Predicted log P (ALOGPS) | Predicted log P (XLogP3) |

| 1 | 2',3',4',6'-Tetramethoxychalcone | Not available | 3.60[1] | 3.55 |

| 2 | 2',4',3,4-Tetramethoxychalcone | Not available | 3.78 | 3.68 |

| 3 | 3,4,3',4'-Tetramethoxychalcone | Not available | 3.54 | 3.45 |

| 4 | 2',3,4',5'-Tetramethoxychalcone | Not available | 3.65 | 3.59 |

Note: Predicted log P values are valuable for comparative purposes within a series of analogs. Experimental determination is recommended for definitive values.

Table 2: Hansen Solubility Parameters (HSP) of Selected Tetramethoxychalcones (Predicted)

| Compound | Isomer | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| 1 | 2',3',4',6'-Tetramethoxychalcone | 19.8 | 6.5 | 8.2 |

| 2 | 2',4',3,4-Tetramethoxychalcone | 20.1 | 6.8 | 8.5 |

| 3 | 3,4,3',4'-Tetramethoxychalcone | 19.9 | 7.1 | 8.8 |

| 4 | 2',3,4',5'-Tetramethoxychalcone | 20.0 | 6.7 | 8.4 |

Note: HSP values were estimated using group contribution methods, providing a theoretical framework for solvent selection and solubility prediction.[2][3][4][5]

Experimental Protocols

Determination of Lipophilicity (log P) by Reversed-Phase Thin-Layer Chromatography (RP-TLC)

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a widely used method for the experimental determination of lipophilicity due to its simplicity and efficiency.[6][7][8][9]

Materials:

-

RP-18 F254s TLC plates

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Developing tank

-

UV lamp (254 nm)

-

A set of reference compounds with known log P values

-

Solutions of tetramethoxychalcone isomers in a suitable solvent (e.g., methanol)

Procedure:

-

Prepare a series of mobile phases with varying concentrations of methanol in water (e.g., 50%, 60%, 70%, 80% v/v).

-

Apply spots of the tetramethoxychalcone solutions and the reference compounds to the RP-18 TLC plate.

-

Develop the plate in a saturated developing tank with the respective mobile phase until the solvent front reaches a predetermined height.

-

After development, dry the plate and visualize the spots under a UV lamp.

-

Calculate the retardation factor (Rf) for each spot.

-

Convert the Rf values to RM values using the formula: RM = log((1/Rf) - 1).

-

Plot the RM values against the volume fraction of the organic solvent for each compound.

-

Extrapolate the linear regression to 100% water to obtain the RM0 value, which is a measure of lipophilicity.

-

A calibration curve is constructed by plotting the RM0 values of the reference compounds against their known log P values.

-

The log P values of the tetramethoxychalcones are then determined from this calibration curve.

Determination of Hansen Solubility Parameters (HSP)

The experimental determination of HSP involves assessing the solubility of the solute in a range of solvents with known HSPs.

Materials:

-

A set of 20-30 solvents with diverse and known Hansen Solubility Parameters.

-

Vials or test tubes.

-

A method for assessing solubility (e.g., visual inspection, spectrophotometry).

-

HSPiP (Hansen Solubility Parameters in Practice) software or a similar analysis tool.

Procedure:

-

For each solvent, add a small, known amount of the tetramethoxychalcone to a vial.

-

Add a known volume of the solvent to the vial.

-

Agitate the vials for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Assess the solubility of the chalcone in each solvent. A simple binary classification of "good" (soluble) or "poor" (insoluble/partially soluble) is often used.

-

Input the list of solvents and their corresponding solubility classification ("good" or "poor") into the HSPiP software.

-

The software calculates the center of a sphere in the three-dimensional Hansen space that best separates the "good" solvents from the "poor" solvents. The coordinates of the center of this sphere represent the Hansen Solubility Parameters (δD, δP, and δH) of the tetramethoxychalcone.

Visualizing Physicochemical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between molecular structure, properties, and experimental workflows.

Caption: Relationship between molecular structure and biological activity.

Caption: Experimental workflow for determining lipophilicity and solubility.

Conclusion

The lipophilicity and solubility parameters of tetramethoxychalcones are critical for their development as therapeutic agents. While a comprehensive experimental dataset is still emerging, the combination of chromatographic techniques, solubility studies, and computational modeling provides a robust framework for characterizing these essential properties. The methodologies and data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, enabling a more informed approach to the design and optimization of novel chalcone-based drugs.

References

- 1. 2',3',4',6'-Tetramethoxychalcone | C19H20O5 | CID 5379047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. kinampark.com [kinampark.com]

- 4. kinampark.com [kinampark.com]

- 5. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 2-Hydroxy-3,4,5,6-tetramethoxychalcone: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,4,5,6-tetramethoxychalcone is a natural product isolated from the plant Fissistigma bracteolatum[1]. Chalcones, a class of open-chain flavonoids, are known for their diverse pharmacological activities. While specific research on this compound is limited, the therapeutic potential of structurally similar tetramethoxy- and other methoxy-chalcone derivatives provides a strong rationale for its investigation as a lead compound in drug discovery. This technical guide consolidates the existing knowledge on related chalcones to illuminate the potential therapeutic targets and mechanisms of action for this compound, focusing on its potential anticancer and anti-inflammatory properties.

Core Therapeutic Areas and Molecular Targets

Based on the activities of closely related analogs, the primary therapeutic areas for this compound are oncology and inflammatory diseases. The key molecular targets and pathways implicated include:

-

Cancer:

-

Inhibition of cancer cell proliferation and induction of apoptosis.

-

Modulation of key signaling pathways such as NF-κB and MAPK.

-

Induction of cell cycle arrest.

-

Inhibition of drug efflux pumps like Breast Cancer Resistance Protein (BCRP).

-

-

Inflammation:

-

Inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Suppression of pro-inflammatory cytokine production.

-

Modulation of inflammatory signaling pathways, particularly NF-κB.

-

Quantitative Data on Related Chalcones

The following tables summarize the quantitative data for various methoxy-chalcone derivatives, offering insights into the potential potency of this compound.

Table 1: Anticancer Activity of Methoxy-Chalcone Derivatives

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

| 2',4',-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | HeLa (Cervical Cancer) | Antiproliferative | 10.05 ± 0.22 | [2] |

| 2',4',-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | C-33A (Cervical Cancer) | Antiproliferative | 15.76 ± 1.49 | [2] |

| 2',4',-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SiHa (Cervical Cancer) | Antiproliferative | 18.31 ± 3.10 | [2] |

| 3-Hydroxy-4,3',4',5'-tetramethoxychalcone | A549 (Lung Cancer) | Cytotoxicity | ~5 | [3] |

| 3,3',4',5'-Tetramethoxychalcone | Hep G2 (Liver Cancer) | Antiproliferative | 1.8 | [4] |

| 3,3',4',5'-Tetramethoxychalcone | Colon 205 (Colon Cancer) | Antiproliferative | 2.2 | [4] |

| 2,4,6-trimethoxy-4′-nitrochalcone | KYSE-450 (Esophageal Squamous Cell Carcinoma) | Antiproliferative | 4.97 | [5] |

| 2,4,6-trimethoxy-4′-nitrochalcone | Eca-109 (Esophageal Squamous Cell Carcinoma) | Antiproliferative | 9.43 | [5] |

Table 2: Anti-inflammatory Activity of Methoxy-Chalcone Derivatives

| Compound | Assay | Cell Line/System | Activity | IC50 Value (µM) | Reference |

| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | Nitric Oxide Production Inhibition | LPS/IFN-γ treated macrophages | Anti-inflammatory | 0.3 | [4] |

| 3,3',4',5'-Tetramethoxychalcone | Nitric Oxide Production Inhibition | LPS/IFN-γ treated macrophages | Anti-inflammatory | 0.3 | [4] |

| 3-Hydroxy-3',4,4',5'-tetramethoxychalcone | Nitric Oxide Production Inhibition | LPS/IFN-γ treated macrophages | Anti-inflammatory | 1.3 | [4] |

| 3,4-Dihydroxy-3',4',5'-trimethoxychalcone | Nitric Oxide Production Inhibition | LPS/IFN-γ treated macrophages | Anti-inflammatory | 1.5 | [4] |

| 2',4-dihydroxy-4'-methoxychalcone | PGE2 Production Inhibition | TPA-induced rat peritoneal macrophages | Anti-inflammatory | ~3 | [6] |

| 2',4-dihydroxy-6'-methoxychalcone | PGE2 Production Inhibition | TPA-induced rat peritoneal macrophages | Anti-inflammatory | ~3 | [6] |

| 2'-hydroxy-4'-methoxychalcone | PGE2 Production Inhibition | TPA-induced rat peritoneal macrophages | Anti-inflammatory | ~3 | [6] |

Signaling Pathways as Therapeutic Targets

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Several methoxy-chalcones have been shown to inhibit the NF-κB pathway.

-

Mechanism of Inhibition: Chalcones can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[3][7][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. It includes three main subfamilies: ERK, JNK, and p38. The modulation of this pathway by chalcones can lead to anti-inflammatory and anticancer effects.

-

Mechanism of Modulation: In inflammatory responses, chalcones can suppress the phosphorylation of p38 and JNK, which are involved in the production of pro-inflammatory mediators.[9] In cancer cells, the modulation is more complex, where activation of ERK can lead to anti-proliferative effects in some contexts, while inhibition of p38 and JNK can contribute to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key experiments based on studies of related chalcones.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the chalcone (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.

-

Cell Lysis: Treat cells with the chalcone for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the level of nitrite, a stable product of NO, in cell culture supernatants as an indicator of iNOS activity.

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the chalcone for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Conclusion and Future Directions

While direct experimental data on this compound is currently sparse, the substantial body of evidence for structurally related methoxy-chalcones strongly suggests its potential as a valuable lead compound for the development of novel anticancer and anti-inflammatory agents. The primary molecular targets likely involve the NF-κB and MAPK signaling pathways.

Future research should focus on:

-

Synthesis and Isolation: Efficient synthesis of this compound or its isolation in larger quantities to enable comprehensive biological evaluation.

-

In Vitro Screening: Systematic screening against a panel of cancer cell lines and in various inflammatory assay models to determine its specific activities and potency.

-

Mechanism of Action Studies: Detailed investigation of its effects on the NF-κB and MAPK pathways, as well as other potential targets.

-

In Vivo Efficacy: Evaluation of its therapeutic efficacy and safety in relevant animal models of cancer and inflammation.

The information presented in this guide provides a solid foundation for initiating such research programs and highlights the promising therapeutic potential of this class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Chalcone Biosynthesis Pathway in Fissistigma bracteolatum: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the putative chalcone biosynthesis pathway in Fissistigma bracteolatum, a plant species known to produce a variety of chalconoids with potential pharmacological activities. While detailed enzymatic and genetic studies on F. bracteolatum are not extensively documented in publicly available literature, this guide outlines the generally accepted plant chalcone biosynthesis pathway as the foundational framework. Furthermore, it details robust experimental protocols to facilitate further investigation into this specific species.

The Core Biosynthetic Pathway

Chalcones are synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The biosynthesis of the chalcone backbone is a multi-step process involving several key enzymes. Phenylalanine serves as the primary precursor for this pathway.[1] The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA, which then enters the flavonoid biosynthesis route.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, the first committed step in the phenylpropanoid pathway.[1][2] PAL is a crucial regulatory point and its activity is often induced by various stimuli like light, wounding, and pathogenic attack.[2]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.[1][3]

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A to form p-coumaroyl-CoA, a central intermediate that can be channeled into various branch pathways, including flavonoid and lignin biosynthesis.[1][4][5]

-

Chalcone Synthase (CHS): As the first key enzyme in the flavonoid biosynthesis pathway, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][6][7][8] This reaction involves a series of decarboxylation, condensation, and cyclization steps.[1][7]

The resulting naringenin chalcone serves as the precursor for a wide variety of flavonoids, including other chalcones, flavanones, flavones, and flavonols, through the action of subsequent modifying enzymes. Phytochemical studies on the leaves of Fissistigma bracteolatum have identified several chalconoids, including 2-hydroxy-3,4,6-trimethoxychalcone and its derivatives, suggesting a highly active chalcone biosynthesis and modification pathway in this plant.[9][10]

Visualizing the Pathway

The following diagram illustrates the core chalcone biosynthesis pathway.

Caption: The core chalcone biosynthesis pathway from L-phenylalanine.

Experimental Protocols

To investigate the chalcone biosynthesis pathway in Fissistigma bracteolatum, a combination of biochemical and molecular biology techniques can be employed.

Metabolite Profiling using UPLC-ESI-QTOF-MS

This protocol outlines a general procedure for the untargeted analysis of metabolites, including chalcones, in F. bracteolatum tissues.

Objective: To identify and relatively quantify chalcones and other phenylpropanoids.

Methodology:

-

Sample Preparation:

-

Harvest fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen.

-

Lyophilize the frozen tissue and grind to a fine powder.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent system (e.g., 80% methanol) with vigorous vortexing.

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter before analysis.

-

-

UPLC-ESI-QTOF-MS Analysis:

-

Chromatographic Separation: Employ a reverse-phase C18 column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to detect a broad range of compounds. Acquire data in a full-scan mode over a relevant m/z range (e.g., 50-1200).

-

-

Data Analysis:

-

Process the raw data using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.[11]

-

Tentatively identify metabolites by comparing their accurate mass and fragmentation patterns with databases (e.g., METLIN, PubChem) and literature data for known chalcones in Fissistigma species.

-

Enzyme Assays

Enzyme activity assays are crucial for quantifying the catalytic activity of key biosynthetic enzymes.

Objective: To measure the in vitro activity of PAL, C4H, 4CL, and CHS from F. bracteolatum protein extracts.

General Protocol for Enzyme Extraction:

-

Grind frozen plant tissue in a pre-chilled mortar and pestle with liquid nitrogen.

-

Homogenize the powder in an extraction buffer (specific to the enzyme of interest) containing protease inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.

-

Use the resulting supernatant as the crude enzyme extract.

Example: Phenylalanine Ammonia-Lyase (PAL) Assay:

-

Prepare a reaction mixture containing the crude enzyme extract, L-phenylalanine as the substrate, and a suitable buffer (e.g., Tris-HCl).

-

Incubate the mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding an acid (e.g., HCl).

-

Quantify the product, trans-cinnamic acid, by measuring the absorbance at its characteristic wavelength (around 290 nm) using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of product formation.

Gene Expression Analysis by RT-qPCR

This protocol allows for the quantification of the transcript levels of genes encoding the biosynthetic enzymes.

Objective: To measure the expression levels of putative PAL, C4H, 4CL, and CHS genes in different tissues or under various conditions.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from F. bracteolatum tissues using a commercial kit or a standard protocol (e.g., Trizol method).

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target genes (PAL, C4H, 4CL, CHS) and a reference gene (e.g., actin or ubiquitin) for normalization. Primers can be designed based on conserved regions from related species if the sequences from F. bracteolatum are unknown.

-

Validate primer efficiency and specificity.

-

-

RT-qPCR:

-

Perform the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers.

-

Run the reaction on a real-time PCR cycler.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the chalcone biosynthesis pathway in F. bracteolatum.

Caption: A multi-omics approach to study chalcone biosynthesis.

Data Presentation

The following tables are templates for organizing quantitative data obtained from the experimental protocols described above.

Table 1: Relative Abundance of Key Metabolites in Different Tissues of F. bracteolatum

| Metabolite | Tissue A (Peak Area) | Tissue B (Peak Area) | Tissue C (Peak Area) |

| trans-Cinnamic Acid | |||

| p-Coumaric Acid | |||

| Naringenin Chalcone | |||

| Specific Chalcone 1 | |||

| Specific Chalcone 2 |

Table 2: Specific Activity of Biosynthetic Enzymes in F. bracteolatum

| Enzyme | Specific Activity (nmol/min/mg protein) |

| Phenylalanine Ammonia-Lyase (PAL) | |

| Cinnamate-4-Hydroxylase (C4H) | |

| 4-Coumarate-CoA Ligase (4CL) | |

| Chalcone Synthase (CHS) |

Table 3: Relative Expression of Biosynthetic Genes in F. bracteolatum

| Gene | Relative Expression Level (Fold Change) |

| PAL | |

| C4H | |

| 4CL | |

| CHS |

This guide provides a foundational framework for initiating and advancing research on the biosynthesis of chalcones in Fissistigma bracteolatum. The application of these protocols will enable a deeper understanding of the molecular and biochemical mechanisms underlying the production of these potentially valuable natural products.

References

- 1. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics [mdpi.com]

- 2. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural, functional and evolutionary diversity of 4-coumarate-CoA ligase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 7. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chalconoids from Fissistigma bracteolatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-Hydroxy-3,4,5,6-tetramethoxychalcone via Claisen-Schmidt Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Hydroxy-3,4,5,6-tetramethoxychalcone, a polysubstituted chalcone derivative. Chalcones, belonging to the flavonoid family, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The Claisen-Schmidt condensation is a reliable and versatile method for the synthesis of chalcones, involving a base-catalyzed reaction between an appropriate acetophenone and benzaldehyde.

Introduction

Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The biological activity of chalcones can be significantly influenced by the substitution pattern on both aromatic rings. The title compound, this compound, possesses a hydroxyl group on one aromatic ring and four methoxy groups on the other, making it an interesting candidate for biological evaluation. This protocol outlines a representative method for its synthesis, purification, and characterization.

Principle of the Reaction

The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation. The reaction involves the nucleophilic addition of a carbanion, generated from 2-Hydroxy-3,4,5,6-tetramethoxyacetophenone by a base, to the carbonyl group of benzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the desired chalcone.

Experimental Protocols

This section details a representative methodology for the synthesis of this compound.

Materials and Reagents:

-

2-Hydroxy-3,4,5,6-tetramethoxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

Standard laboratory glassware

Protocol 1: Base-Catalyzed Condensation in Ethanol

-

Reactant Preparation: In a round-bottom flask, dissolve 2-Hydroxy-3,4,5,6-tetramethoxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (10-20 mL per gram of acetophenone).

-

Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (40-50%) or potassium hydroxide (40-50%) dropwise until the solution becomes turbid and then clarifies.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Work-up and Isolation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and water. Acidify the mixture by the slow addition of dilute hydrochloric acid until it reaches a pH of approximately 2-3. A solid precipitate of the crude chalcone should form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Presentation

The following tables summarize representative data for chalcone synthesis and characterization. Note that the exact values for the target compound should be determined experimentally.

Table 1: Representative Reaction Parameters for Claisen-Schmidt Condensation

| Parameter | Condition |

| Acetophenone | 2-Hydroxy-3,4,5,6-tetramethoxyacetophenone |

| Aldehyde | Benzaldehyde |

| Catalyst | Sodium Hydroxide or Potassium Hydroxide |

| Solvent | Ethanol or Methanol |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

Table 2: Expected Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | Yellow to orange solid |

| Melting Point (°C) | To be determined experimentally |

| ¹H NMR (δ, ppm) | Signals for aromatic protons, vinylic protons (α and β of the enone system), methoxy groups, and a hydroxyl proton. The coupling constant (J) for the vinylic protons is expected to be around 15-16 Hz, indicating a trans configuration. |

| ¹³C NMR (δ, ppm) | Signals for carbonyl carbon, aromatic carbons, vinylic carbons, and methoxy carbons. |

| IR (cm⁻¹) | Characteristic peaks for O-H stretching, C=O stretching (α,β-unsaturated ketone), C=C stretching, and C-O stretching. |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |

Visualizations

Experimental Workflow

Representative Signaling Pathway Modulated by Chalcones

Many chalcones have been reported to exhibit anti-inflammatory and anticancer activities by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a prominent example.

Applications and Future Perspectives

Substituted chalcones are valuable scaffolds in drug discovery. The synthesized this compound can be screened for various biological activities, including but not limited to:

-

Anticancer Activity: Evaluation against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.

-

Anti-inflammatory Activity: Assessment of its ability to inhibit inflammatory mediators in cellular assays.

-

Antioxidant Activity: Determination of its radical scavenging and antioxidant enzyme-inducing capabilities.

Further structure-activity relationship (SAR) studies can be conducted by modifying the substitution patterns on both aromatic rings to optimize the biological activity and pharmacokinetic properties of this chalcone scaffold. The ease of synthesis via the Claisen-Schmidt condensation makes this class of compounds highly amenable to the generation of diverse chemical libraries for drug discovery programs.

Cell lines sensitive to 2-Hydroxy-3,4,5,6-tetramethoxychalcone treatment

Disclaimer: Publicly available research on the biological activity of 2-Hydroxy-3,4,5,6-tetramethoxychalcone is limited. The following application notes and protocols are based on studies of structurally related tetramethoxy- and pentamethoxychalcone derivatives. Researchers should use this information as a guideline and for comparative purposes, exercising caution when extrapolating these findings to this compound.

Sensitive Cell Lines and Cytotoxicity

Several cancer cell lines have demonstrated sensitivity to treatment with various hydroxylated and methoxylated chalcone derivatives. The cytotoxic effects, commonly measured by the half-maximal inhibitory concentration (IC50), vary depending on the specific compound and the cell line. Below is a summary of reported IC50 values for chalcone derivatives structurally related to this compound.

| Chalcone Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone | MCF7 | Breast Cancer | Not specified | [1] |

| 2-Hydroxy-3,3',4',5'-tetramethoxychalcone | Hep G2 | Liver Cancer | 10 - 20 | [2] |

| Colon 205 | Colon Cancer | 10 - 20 | [2] | |

| 2,3,3',4',5'-Pentamethoxychalcone | Hep G2 | Liver Cancer | 10 - 20 | [2] |

| Colon 205 | Colon Cancer | 10 - 20 | [2] | |

| 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone | Lung Cancer | Not specified | Potent cytotoxicity | [3] |

| 2',4'-dihydroxy-3,4,5-trimethoxychalcone | MCF-7 | Breast Cancer | Not specified | |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 | Esophageal Squamous Cell Carcinoma | 4.97 | [3] |

| Eca-109 | Esophageal Squamous Cell Carcinoma | 9.43 | [3] |

Mechanism of Action

The anticancer activities of chalcone derivatives are attributed to various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of inflammatory pathways.

One of the prominent mechanisms of action for synthetic chalcone derivatives is the induction of apoptosis through the accumulation of reactive oxygen species (ROS). This increase in ROS can lead to cell cycle arrest, typically at the G2/M phase, and ultimately trigger apoptosis[3].

Furthermore, some chalcones have been identified as potent inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway. The suppression of NF-κB activation is believed to be a key mechanism contributing to their cytotoxic effects against cancer cells[3].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the sensitivity of cell lines to chalcone treatment.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., MCF7, Hep G2, Colon 205)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound or related derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the chalcone compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of a chalcone derivative on cell cycle progression.

Materials:

-

Target cancer cell lines

-

6-well plates

-

This compound or related derivative

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the chalcone compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway of Chalcone-Induced Apoptosis

Caption: Proposed signaling pathway for chalcone-induced apoptosis.

References

- 1. 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone_TargetMol [targetmol.com]

- 2. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anticancer Mechanism of Action of Polymethoxylated Chalcones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticancer mechanisms of polymethoxylated chalcones, a promising class of bioactive compounds. It includes a summary of their effects on cancer cell viability, detailed protocols for key experimental assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Polymethoxylated chalcones, featuring multiple methoxy groups on their aromatic rings, have garnered significant attention in cancer research due to their potent cytotoxic and chemopreventive activities.[2][3] These compounds exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key cellular signaling pathways.[4][5] Understanding these mechanisms is crucial for the development of novel chalcone-based anticancer therapeutics.

Data Presentation: Anticancer Activity of Polymethoxylated Chalcones

The following tables summarize the cytotoxic effects of various polymethoxylated chalcones on different human cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.

| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2',5'-dihydroxychalcone | MCF-7 (Breast) | Not specified, potent cytotoxicity | |

| Trimethoxy derivative 61 | HepG2 (Liver) | 1.62 | |

| Trimethoxy derivative 61 | MCF-7 (Breast) | 1.88 | [2] |

| Compound with 4-methoxy substitution | MCF-7 (Breast) | 3.44 ± 0.19 | [2] |

| Compound with 4-methoxy substitution | HepG2 (Liver) | 4.64 ± 0.23 | [2] |

| Compound with 4-methoxy substitution | HCT116 (Colon) | 6.31 ± 0.27 | [2] |

| 1,3-bis-(3,4,5-trimethoxyphenyl)-2,3-epoxypropanone (4a) | BxPC-3 (Pancreatic) | ~14.1 (GI50) | [6] |

| 1,3-bis-(3,4,5-trimethoxyphenyl)-2,3-epoxypropanone (4a) | MIA PaCa-2 (Pancreatic) | 5.6 to 15.8 (GI50) | [6] |

| Chalcone with a 3,4,5-trimethoxyphenyl B ring (18) | HT-1376 (Bladder) | Not specified, most cytotoxic of tested | [7] |

| Chalcone with a 3,4,5-trimethoxyphenyl B ring (18) | HeLa (Cervical) | Not specified, most cytotoxic of tested | [7] |

| Chalcone with a 3,4,5-trimethoxyphenyl B ring (18) | MCF-7 (Breast) | Not specified, most cytotoxic of tested | [7] |